molecular formula C11H25BO2S B14294686 Dibutyl [2-(methylsulfanyl)ethyl]boronate CAS No. 118890-96-3

Dibutyl [2-(methylsulfanyl)ethyl]boronate

Cat. No.: B14294686
CAS No.: 118890-96-3
M. Wt: 232.20 g/mol
InChI Key: FOTVSEJVXYBLDY-UHFFFAOYSA-N
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Description

Dibutyl [2-(methylsulfanyl)ethyl]boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl [2-(methylsulfanyl)ethyl]boronate typically involves the reaction of dibutylboronic acid with 2-(methylsulfanyl)ethyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the boronate ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibutyl [2-(methylsulfanyl)ethyl]boronate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted boronates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibutyl [2-(methylsulfanyl)ethyl]boronate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibutyl [2-(methylsulfanyl)ethyl]boronate involves its ability to participate in transmetalation reactions, particularly in the presence of palladium catalysts. In Suzuki–Miyaura coupling, the boronate ester transfers its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner. This process is facilitated by the unique electronic properties of the boronate ester, which make it a highly effective nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • Dibutylboronic acid
  • Phenylboronic acid
  • Pinacolboronate esters

Uniqueness

Dibutyl [2-(methylsulfanyl)ethyl]boronate is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or deactivation of functional groups is required. Compared to other boronates, it offers enhanced reactivity and stability under a variety of reaction conditions .

Properties

CAS No.

118890-96-3

Molecular Formula

C11H25BO2S

Molecular Weight

232.20 g/mol

IUPAC Name

dibutoxy(2-methylsulfanylethyl)borane

InChI

InChI=1S/C11H25BO2S/c1-4-6-9-13-12(8-11-15-3)14-10-7-5-2/h4-11H2,1-3H3

InChI Key

FOTVSEJVXYBLDY-UHFFFAOYSA-N

Canonical SMILES

B(CCSC)(OCCCC)OCCCC

Origin of Product

United States

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